molecular formula C16H34O4S B3056708 1-Hydroxy-1-hexadecanesulfonic acid CAS No. 7355-88-6

1-Hydroxy-1-hexadecanesulfonic acid

Cat. No.: B3056708
CAS No.: 7355-88-6
M. Wt: 322.5 g/mol
InChI Key: ZVMPSYSRUJVRMP-UHFFFAOYSA-N
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Description

1-Hydroxy-1-hexadecanesulfonic acid is an organic compound with the molecular formula C16H34O4S. It is a sulfonic acid derivative of hexadecane, characterized by the presence of a hydroxyl group at the first carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-hexadecanesulfonic acid can be synthesized through the sulfonation of hexadecane. The process typically involves the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions include:

    Temperature: Typically maintained at 50-70°C.

    Solvent: Often conducted in an inert solvent like dichloromethane.

    Catalyst: A Lewis acid catalyst such as aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where hexadecane is continuously fed and reacted with sulfur trioxide. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-hexadecanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Hexadecanone or hexadecanoic acid.

    Reduction: Hexadecane sulfonate or hexadecane sulfinate.

    Substitution: Hexadecyl ethers or esters.

Scientific Research Applications

1-Hydroxy-1-hexadecanesulfonic acid finds applications in various fields:

    Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst.

    Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-hydroxy-1-hexadecanesulfonic acid is primarily attributed to its surfactant properties. It reduces surface tension and facilitates the formation of micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid bilayers in biological membranes and hydrophobic contaminants in industrial processes.

Comparison with Similar Compounds

    Sodium hexadecanesulfonate: Similar surfactant properties but lacks the hydroxyl group.

    Hexadecane-1-sulfonic acid: Similar structure but without the hydroxyl group.

    Octadecane-1-sulfonic acid: Longer carbon chain, leading to different physical properties.

Uniqueness: 1-Hydroxy-1-hexadecanesulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group, which imparts distinct chemical reactivity and amphiphilic properties. This dual functionality makes it versatile for various applications, from chemical synthesis to biological studies.

Properties

IUPAC Name

1-hydroxyhexadecane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPSYSRUJVRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-88-6
Record name 1-Hydroxy-1-hexadecanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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